[2,5-Dihexoxy-4-(hydroxymethyl)phenyl]methanol
Description
[2,5-Dihexoxy-4-(hydroxymethyl)phenyl]methanol (CAS: 158982-83-3) is a benzene-derived compound with two hydroxymethyl (–CH2OH) groups at positions 1 and 4 and two hexyloxy (–O–C6H13) substituents at positions 2 and 5 (Figure 1). Its molecular formula is C20H34O4, with a molecular weight of 338.48 g/mol and a melting point of 89.5–93.5°C .
Properties
IUPAC Name |
[2,5-dihexoxy-4-(hydroxymethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O4/c1-3-5-7-9-11-23-19-13-18(16-22)20(14-17(19)15-21)24-12-10-8-6-4-2/h13-14,21-22H,3-12,15-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBZJMOHRIQCDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC(=C(C=C1CO)OCCCCCC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20409091 | |
| Record name | [2,5-Bis(hexyloxy)-1,4-phenylene]dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20409091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158982-83-3 | |
| Record name | [2,5-Bis(hexyloxy)-1,4-phenylene]dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20409091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
The synthesis proceeds via a two-step nucleophilic aromatic substitution (SNAr):
-
Deprotonation : Potassium carbonate (K₂CO₃) abstracts protons from the hydroxyl groups, generating phenoxide ions.
-
Alkylation : Hexyl bromide reacts with the phenoxide ions, substituting hydroxyl groups with hexyloxy chains.
The reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) or acetone at reflux temperatures (80–100°C).
Standard Procedure
-
Reagents :
-
2,5-Dihydroxybenzyl alcohol (1 eq)
-
Hexyl bromide (2.2 eq)
-
K₂CO₃ (2.5 eq)
-
DMF (solvent)
-
-
Steps :
Table 1: Optimization of Alkoxylation Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF | Maximizes solubility of K₂CO₃ |
| Temperature | 80–100°C | Accelerates SNAr kinetics |
| Molar Ratio (HexBr) | 2.2:1 | Minimizes di- vs. mono-alkylation |
| Reaction Time | 12–18 hours | Ensures complete substitution |
Alternative Synthetic Approaches
Reduction of Ester Precursors
While less common, reductive methods using LiAlH₄ or NaBH₄ have been explored for analogous structures. For example:
Protection-Deprotection Strategies
To enhance regioselectivity, temporary protection of hydroxymethyl groups has been proposed:
-
Protection : Trimethylsilyl (TMS) groups block the hydroxymethyl moiety.
-
Alkoxylation : Perform hexyl bromide substitution as in Section 1.2.
-
Deprotection : Remove TMS groups using tetrabutylammonium fluoride (TBAF).
-
Advantage : Reduces competing reactions at the hydroxymethyl site.
Critical Analysis of Process Challenges
Byproduct Formation
Purification Difficulties
Table 2: Purification Outcomes by Method
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Column Chromatography | 98 | 75 |
| Recrystallization* | 95 | 60 |
| *Solvent: n-Hexane/EtOAc (3:1) |
Scalability and Industrial Feasibility
Cost-Benefit Considerations
Chemical Reactions Analysis
[2,5-Dihexoxy-4-(hydroxymethyl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hexyloxy groups can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[2,5-Dihexoxy-4-(hydroxymethyl)phenyl]methanol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [2,5-Dihexoxy-4-(hydroxymethyl)phenyl]methanol involves its interaction with molecular targets and pathways within biological systems. The hydroxymethyl group can form hydrogen bonds with biomolecules, while the hexyloxy groups can interact with hydrophobic regions of proteins and membranes. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Property Comparisons
The following table summarizes key differences between [2,5-Dihexoxy-4-(hydroxymethyl)phenyl]methanol and related compounds:
Key Observations:
Molecular Weight and Substituents: The hexyloxy chains in this compound contribute to its higher molecular weight (338.48) compared to simpler diols (e.g., ~220–280 for 2-(2-(hydroxymethyl)phenyl)ethanol derivatives) .
Symmetry and Melting Point: The para-substituted diol and hexyloxy groups likely enhance crystallinity, explaining its relatively high melting point (~90°C) compared to less symmetric or non-aromatic analogs .
Hydrophobic-Hydrophilic Balance : The hexyloxy chains increase lipophilicity, distinguishing it from oxazole- or thiazole-containing analogs, which rely on heterocycles for polarity modulation .
Reactivity and Functional Group Comparisons
- Diol Reactivity: The hydroxymethyl groups in this compound can undergo esterification, oxidation, or etherification, similar to 2-(2-(hydroxymethyl)phenyl)ethanol derivatives . However, steric hindrance from the hexyloxy groups may slow reactions at the aromatic ring.
- This contrasts with oxazole/thiazole-containing analogs, where electron-withdrawing heterocycles alter reactivity .
Biological Activity
[2,5-Dihexoxy-4-(hydroxymethyl)phenyl]methanol (CAS No. 158982-83-3) is an organic compound characterized by its unique molecular structure, which includes a hydroxymethyl group and two hexyloxy chains. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.
- Molecular Formula : C20H34O4
- Molecular Weight : 338.5 g/mol
- InChI Key : KBBZJMOHRIQCDC-UHFFFAOYSA-N
The synthesis of this compound typically involves the nucleophilic substitution of hydroxyl groups in 2,5-dihydroxybenzyl alcohol with hexyl bromide, facilitated by a base like potassium carbonate under reflux conditions.
The biological activity of this compound is primarily attributed to its interactions with various biomolecules. The hydroxymethyl group allows for the formation of hydrogen bonds with proteins and other biomolecules, while the hexyloxy groups enhance hydrophobic interactions with cellular membranes. This dual interaction can modulate enzyme activity and receptor function, leading to various biological effects.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Antioxidant Properties : The compound has shown potential as an antioxidant in various assays, which may be beneficial in protecting cells from oxidative stress.
- Neuroprotective Effects : Studies suggest that derivatives of similar compounds can protect neuronal cells from injury induced by stressors like corticosterone, indicating that this compound may have neuroprotective properties .
- Anti-inflammatory Activity : Preliminary findings suggest that the compound may inhibit inflammatory pathways, although detailed mechanisms remain to be elucidated.
Case Studies and Research Findings
A review of literature reveals several studies investigating the biological effects of related compounds and their potential therapeutic applications:
- Neuroprotective Studies : In vitro models have demonstrated that compounds structurally similar to this compound exhibit significant protective effects against neuronal cell death induced by oxidative stress. For instance, certain derivatives showed protective activity at concentrations ranging from 5 to 40 µM against PC12 cell injury .
- Antioxidant Assays : In various assays measuring radical scavenging activity, compounds with similar structures have demonstrated effective antioxidant capabilities, suggesting that this compound may also possess these properties.
Comparison with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is provided below:
| Compound Name | Functional Groups | Biological Activity |
|---|---|---|
| [2,5-Dimethoxy-4-(hydroxymethyl)phenyl]methanol | Methoxy instead of Hexoxy | Antioxidant |
| [2,5-Diethoxy-4-(hydroxymethyl)phenyl]methanol | Ethoxy groups | Neuroprotective |
| [2-Hexyloxy-4-hydroxymethylphenol] | Single Hexyloxy | Antimicrobial |
The presence of hexyloxy groups in this compound enhances its lipophilicity compared to methoxy or ethoxy derivatives, potentially influencing its bioavailability and interaction with lipid membranes.
Q & A
Q. What are the standard synthetic routes for [2,5-Dihexoxy-4-(hydroxymethyl)phenyl]methanol, and how do reaction conditions influence yield and purity?
The synthesis typically involves etherification and hydroxymethylation steps. A common approach is the alkylation of 2,5-dihydroxybenzaldehyde with hexyl bromide under basic conditions, followed by hydroxymethylation using formaldehyde or paraformaldehyde. Critical parameters include:
- Catalyst selection : Strong bases (e.g., NaOH) or phase-transfer catalysts improve etherification efficiency .
- Temperature control : Reflux in methanol (65–70°C) ensures complete reaction but may require post-synthesis purification via recrystallization (ethanol/water) to remove unreacted hexyl bromide .
- Purity challenges : Residual solvents (e.g., methanol) or incomplete hydroxymethylation can lead to impurities. HPLC or GC-MS is recommended for purity validation .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
Key methods include:
- Spectroscopy :
- Chromatography :
- HPLC : Quantify purity (>95% threshold for biological assays) .
- Thermal analysis :
- DSC/TGA : Determine melting point (~98–100°C) and thermal stability .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activity data for hydroxymethylphenyl derivatives?
Discrepancies in bioactivity (e.g., cytotoxicity or enzyme inhibition) often arise from:
- Structural analogs : Compare with derivatives like [4-(3-methylphenoxy)phenyl]methanol (IC₅₀: 8.0–10.5 µM for anticancer activity) to isolate substituent effects .
- Assay variability : Standardize protocols (e.g., fixed incubation time, cell line selection) .
- Solubility factors : Use DMSO or PEG-400 to ensure consistent dissolution across studies .
Q. How can reaction pathways involving the hydroxymethyl group be optimized for functionalization?
The hydroxymethyl (–CH₂OH) group enables diverse derivatization:
- Oxidation : Catalytic CrO₃ converts –CH₂OH to –COOH for carboxylate derivatives .
- Esterification : React with acyl chlorides (e.g., acetyl chloride) under anhydrous conditions (yield >80% with DMAP catalyst) .
- Mannich reactions : Introduce aminoalkyl groups using formaldehyde and secondary amines (e.g., morpholine), critical for enhancing pharmacological activity .
Q. What mechanistic insights explain the compound’s stability under oxidative or photolytic conditions?
- Oxidative stability : The para-hydroxymethyl group may form intramolecular hydrogen bonds with adjacent ether oxygens, reducing susceptibility to radical attack .
- Photodegradation : UV-Vis studies (λmax ~270 nm) reveal degradation via C–O bond cleavage in hexyloxy chains. Stabilizers like BHT (0.1% w/w) mitigate this .
Methodological Recommendations
- Synthetic Optimization : Use a full factorial design to evaluate variables (e.g., solvent ratio, catalyst loading) for improved yield .
- Data Validation : Cross-reference NMR with computational tools (e.g., ChemDraw) to confirm peak assignments .
- Biological Testing : Include positive controls (e.g., doxorubicin for cytotoxicity) to contextualize activity metrics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
